

## Molecular weight and formula of Ascorbyl tetra-2-hexyldecanoate

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Compound of Interest

Compound Name: Ascorbyl tetra-2-hexyldecanoate

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# An In-Depth Technical Guide to Ascorbyl Tetra-2-Hexyldecanoate

For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

Ascorbyl tetra-2-hexyldecanoate is a stable, oil-soluble derivative of ascorbic acid, demonstrating significant potential in dermatological and cosmetic applications. This technical guide provides a comprehensive overview of its molecular characteristics, physicochemical properties, and established biological activities. Detailed experimental protocols for key assays and diagrammatic representations of its mechanisms of action are presented to support further research and development.

## **Molecular and Physicochemical Properties**

**Ascorbyl tetra-2-hexyldecanoate** is the tetraester of ascorbic acid and 2-hexyldecanoic acid. Its lipophilic nature enhances its stability and skin permeability compared to L-ascorbic acid.

Table 1: Molecular and Physicochemical Data of Ascorbyl Tetra-2-Hexyldecanoate



| Property          | Value   | References |
|-------------------|---|------------|
| Molecular Formula | C70H128O10  | [1][2][3]  |
| Molecular Weight  | 1129.76 g/mol   | [1][3][4]  |
| Appearance        | Colorless to pale yellow liquid   | [5]        |
| Solubility        | Soluble in ethanol,<br>hydrocarbons, esters, and<br>vegetable oils. Insoluble in<br>glycerin and butylene glycol. | [5]        |
| Stability         | Stable to heat and oxidation.   | [5]        |

## **Biological Activities and Experimental Data**

**Ascorbyl tetra-2-hexyldecanoate** functions as a pro-vitamin C, releasing ascorbic acid upon penetration into the skin. Its primary biological activities include antioxidant, anti-inflammatory, and skin-lightening effects, as well as the promotion of collagen synthesis.

## **Antioxidant and Anti-inflammatory Effects**

In vitro studies have demonstrated that **Ascorbyl tetra-2-hexyldecanoate** effectively suppresses the elevation of intracellular peroxides in human keratinocytes following UVB irradiation. It also enhances cellular tolerance to oxidative stress induced by agents such as hydrogen peroxide and tert-butyl hydroperoxide.[6] Furthermore, it has been shown to reduce the production of pro-inflammatory mediators, including interleukin- $1\alpha$  (IL- $1\alpha$ ) and prostaglandin E2 (PGE2), in UVB-irradiated keratinocytes.[6]

## **Skin Whitening and Depigmenting Effects**

The skin-lightening properties of **Ascorbyl tetra-2-hexyldecanoate** are attributed to its ability to inhibit melanin synthesis. A clinical study involving the topical application of a 3% cream for three weeks demonstrated a significant suppression of UVB-induced pigmentation.[6] This effect is likely mediated through its antioxidant activity, which reduces the oxidative stress that can trigger melanogenesis.

## **Collagen Synthesis**



**Ascorbyl tetra-2-hexyldecanoate** has been reported to promote collagen synthesis in human dermal fibroblasts, an essential process for maintaining skin elasticity and reducing the appearance of wrinkles.

## **Experimental Protocols**

The following are detailed methodologies for key experiments to assess the biological activity of **Ascorbyl tetra-2-hexyldecanoate**.

# In Vitro Assessment of Antioxidant Activity in Keratinocytes

This protocol is based on the methodology described by Ochiai et al. (2006).[6]

Objective: To determine the ability of **Ascorbyl tetra-2-hexyldecanoate** to suppress intracellular reactive oxygen species (ROS) in UVB-irradiated human keratinocytes.

#### Materials:

- Human keratinocytes (e.g., HaCaT cells)
- Dulbecco's Modified Eagle Medium (DMEM) with supplements
- Ascorbyl tetra-2-hexyldecanoate
- 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA)
- Phosphate-buffered saline (PBS)
- UVB light source
- Fluorescence microplate reader

#### Procedure:

Culture human keratinocytes in DMEM until confluent.



- Pre-incubate the cells with varying concentrations of Ascorbyl tetra-2-hexyldecanoate for 24 hours.
- Wash the cells with PBS and then irradiate with a controlled dose of UVB.
- After irradiation, incubate the cells with DCFH-DA solution in the dark. DCFH-DA is a cellpermeable dye that fluoresces upon oxidation by intracellular ROS.
- Measure the fluorescence intensity using a microplate reader at an excitation wavelength of 485 nm and an emission wavelength of 530 nm.
- A decrease in fluorescence in cells treated with Ascorbyl tetra-2-hexyldecanoate compared to untreated, irradiated cells indicates a reduction in intracellular ROS.

## **Clinical Evaluation of Depigmenting Efficacy**

This protocol is a generalized representation based on the clinical study design mentioned by Ochiai et al. (2006).[6]

Objective: To assess the effectiveness of a topical formulation containing **Ascorbyl tetra-2-hexyldecanoate** in reducing UVB-induced skin pigmentation in human subjects.

#### Materials:

- Human volunteers
- Topical cream containing 3% Ascorbyl tetra-2-hexyldecanoate
- Placebo cream (without the active ingredient)
- UVB light source with controlled output
- Chromameter or other color-measuring device

#### Procedure:

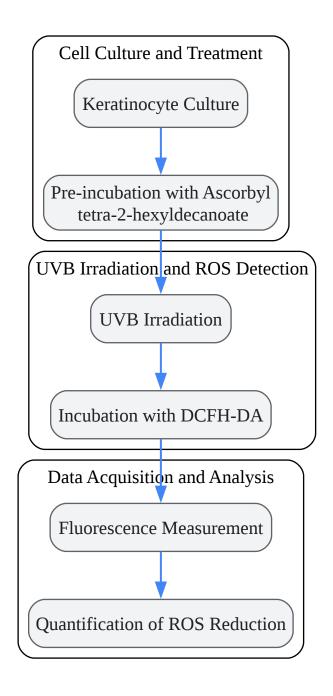
- Recruit healthy human volunteers and obtain informed consent.
- Define test areas on the subjects' back or buttocks.



- Induce minimal erythema dose (MED) of UVB radiation on small spots within the test areas.
- Following irradiation, subjects will apply the 3% **Ascorbyl tetra-2-hexyldecanoate** cream to one set of spots and the placebo cream to another set, daily for a period of 3 weeks.
- Measure the skin color (e.g., Lab\* values) of the irradiated spots at baseline and at regular intervals throughout the 3-week period using a chromameter.
- A significant reduction in the increase of pigmentation in the spots treated with the active cream compared to the placebo-treated spots indicates a depigmenting effect.

Visualization of Mechanisms and Workflows
Experimental Workflow for Assessing Antioxidant
Efficacy



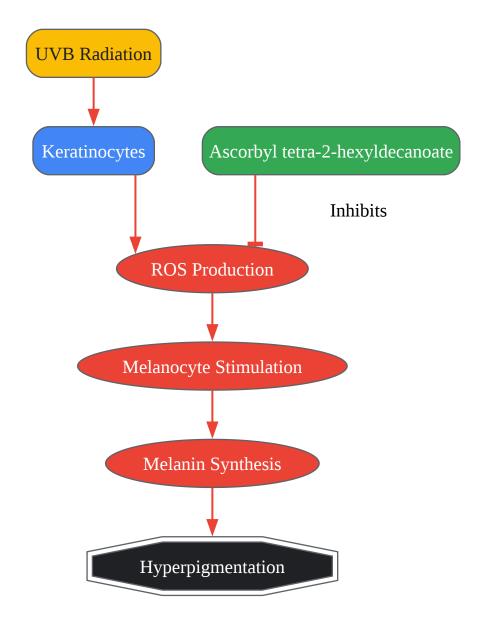


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Caption: Workflow for the in vitro assessment of antioxidant activity.

## **Proposed Mechanism of Action for Skin Depigmentation**





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Caption: Proposed mechanism of **Ascorbyl tetra-2-hexyldecanoate** in preventing UVB-induced hyperpigmentation.

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